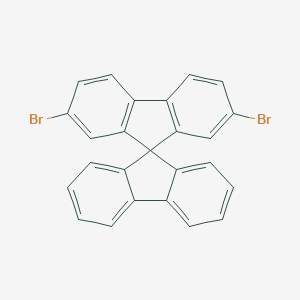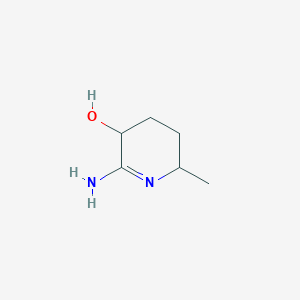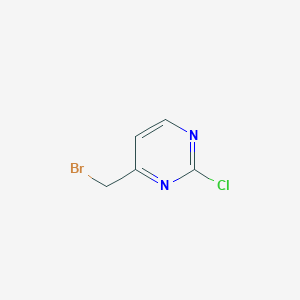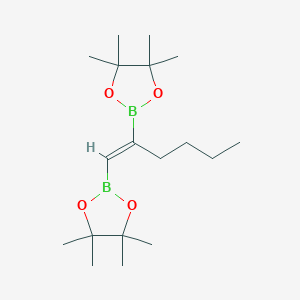
(E)-1-Hexene-1,2-diboronic acid bis(pinacol) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(E)-1-Hexene-1,2-diboronic acid bis(pinacol) ester” is an alkenyl boronate ester . Boronate esters are air- and chromatography-stable . They are highly valuable building blocks in organic synthesis .
Molecular Structure Analysis
The molecular structure of “(E)-1-Hexene-1,2-diboronic acid bis(pinacol) ester” is represented by the empirical formula C17H32B2O4 .
Chemical Reactions Analysis
Pinacol boronic esters can be utilized for Suzuki-Miyaura cross-coupling reactions . They can also be used in the stereoselective synthesis of γ-boryl substituted homoallylic alcohols by reacting with aromatic aldehydes via Ru-catalyzed double bond transposition reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(E)-1-Hexene-1,2-diboronic acid bis(pinacol) ester” include a refractive index n20/D of 1.455 (lit.), boiling point of 301-303 °C (lit.), and a density of 0.954 g/mL at 25 °C (lit.) .
Applications De Recherche Scientifique
Tuning Viscoelastic Properties of Glucose-Responsive Polymer Hydrogels
This compound has been used in the fabrication of glucose-responsive hydrogels by crosslinking a biocompatible polymer, poly (vinyl alcohol) with pinacol esters of bisboronic acids via transesterification reactions . These hydrogels can release insulin under high-glucose conditions, which is significant for the development of smart insulin .
Effects on Insulin Release Kinetics
The hydrogels derived from this compound have been found to affect insulin release kinetics. Hydrogels with high storage modulus, derived from 1,4-benzenediboronic acid bis(pinacol) ester, release approximately 3 fold less insulin compared to softer hydrogels derived from acetylene-1,2-diyl bis(boronic acid pinacol ester) and bis[(pinacolato)boryl]methane under hyperglycemic conditions .
Development of Injectable Hydrogels
The compound has been used in the development of injectable hydrogels that are capable of releasing the desired amount of insulin under hyperglycemic conditions . These hydrogels embody more than 70% water, making them suitable for hosting insulin in the matrix .
Stereoselective Synthesis of γ-Boryl Substituted Homoallylic Alcohols
(E)-1-Pentene-1,2-diboronic acid bis(pinacol) ester, a similar compound, can be used as a reactant in the stereoselective synthesis of γ-boryl substituted homoallylic alcohols by reacting with aromatic aldehydes via Ru-catalyzed double bond transposition reaction .
Mécanisme D'action
Safety and Hazards
“(E)-1-Hexene-1,2-diboronic acid bis(pinacol) ester” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .
Orientations Futures
Propriétés
IUPAC Name |
4,4,5,5-tetramethyl-2-[(E)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-1-en-2-yl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34B2O4/c1-10-11-12-14(20-23-17(6,7)18(8,9)24-20)13-19-21-15(2,3)16(4,5)22-19/h13H,10-12H2,1-9H3/b14-13- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SACOFNGKSPZAFQ-YPKPFQOOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(B2OC(C(O2)(C)C)(C)C)CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C(\B2OC(C(O2)(C)C)(C)C)/CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34B2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-Hexene-1,2-diboronic acid bis(pinacol) ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

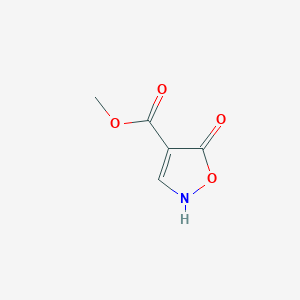

![6-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B70704.png)
![Furo[3,2-c]pyridine-4-methanamine](/img/structure/B70708.png)


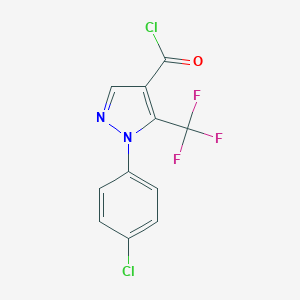
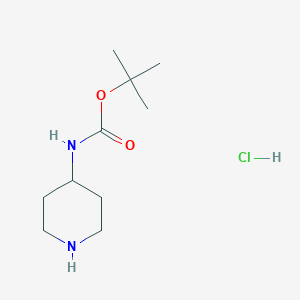

![2-[Bis(cyanomethyl)amino]propanoic acid](/img/structure/B70724.png)
